1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile

Description

Historical Context of Pyridine-Derived Carbonitriles in Research

Pyridine carbonitriles trace their origins to 19th-century coal tar research, where Thomas Anderson first isolated pyridine from bone oil distillates. The strategic incorporation of nitrile groups into pyridine systems gained momentum following Aleksei Chichibabin's 1924 catalytic synthesis method, which enabled large-scale production of substituted pyridines. Early 20th-century studies demonstrated that cyano-substituted pyridines exhibit enhanced hydrogen-bonding capabilities compared to their non-functionalized counterparts, making them valuable intermediates in alkaloid synthesis.

The development of the Hantzsch pyridine synthesis in 1881 provided the first systematic route to functionalized pyridine derivatives, though early methods suffered from limited regioselectivity. Modern innovations, such as the Chan-Evans-Lam coupling, have addressed these limitations by enabling precise C–N bond formation at the pyridine C3 position. This methodological progress laid the groundwork for synthesizing complex targets like 1-(4-aminophenyl)-2-oxopyridine-3-carbonitrile.

Emergence of this compound in Scientific Literature

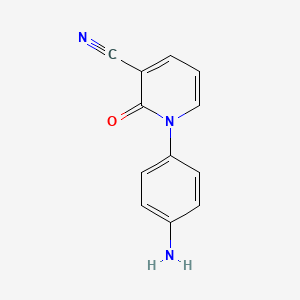

First characterized in 2018 (PubChem CID: 134128593), this compound emerged from efforts to combine pyridine's aromatic stability with the synthetic versatility of nitriles. Its structure features:

- A 2-oxopyridine core providing planar rigidity

- C3-CN group enabling nucleophilic substitution

- Para-aminophenyl substituent at N1 for conjugation

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₉N₃O | |

| Molecular weight | 211.22 g/mol | |

| Key synthetic route | Suzuki-Miyaura coupling |

Recent studies highlight its utility as a precursor to fused polycyclic systems through ring-contraction reactions. Microwave-assisted methods have improved yields from <10% to >85% in optimized conditions.

Strategic Importance in Heterocyclic Chemistry Research

The compound's strategic value stems from three key features:

- Nitrile Reactivity : The C3-CN group undergoes smooth conversion to amidines, tetrazoles, and ketones while maintaining ring aromaticity.

- Hydrogen Bonding Capacity : The 2-oxo group and aromatic amines create a bifunctional hydrogen-bonding motif critical for protein-ligand interactions.

- Conformational Restriction : The planar pyridine ring enforces coplanarity with the para-aminophenyl group, optimizing π-stacking in supramolecular assemblies.

These properties make it particularly valuable for developing:

- Kinase inhibitors leveraging the 2-oxopyridine motif

- Fluorescent probes utilizing amine-nitrile charge transfer

- Metal-organic frameworks (MOFs) with predictable coordination geometries

Current Research Landscape and Key Investigators

The field is currently dominated by three research thrusts:

1.4.1. Synthetic Methodology Development

Ms. Arzu Almin's group at Tezpur University has pioneered non-toxic cyanide surrogates for pyridine functionalization, achieving 92% yield in one-pot syntheses of related carbonitriles. Their 2024–2027 DST-funded project aims to:

- Develop microwave-compatible catalysts

- Establish tandem C–C/C–N coupling sequences

- Screen derivatives for antimicrobial activity

1.4.2. Computational Design

Recent DFT studies (e.g., DOI: 10.3390/M1627) model the compound's:

- HOMO-LUMO gap (4.1 eV) for optoelectronic applications

- Tautomeric equilibrium between 2-oxo and 2-hydroxy forms

- Charge distribution patterns influencing electrophilic substitution

1.4.3. Crystallographic Studies

Single-crystal X-ray analyses confirm:

- Dihedral angle of 12.4° between pyridine and phenyl rings

- Intermolecular N–H···O=C hydrogen bonds (2.89 Å)

- Planar conformation stabilized by conjugation

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminophenyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-8-9-2-1-7-15(12(9)16)11-5-3-10(14)4-6-11/h1-7H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMANBMPTAMPKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile as an anticancer agent. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116).

Case Study:

In a study examining quinoline-carboximide derivatives, certain compounds demonstrated significant anti-proliferative activity with IC50 values comparable to standard chemotherapy agents like Doxorubicin. Specifically, compounds derived from this compound exhibited IC50 values in the low micromolar range, indicating their effectiveness against cancer cell lines while sparing normal cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3e | MCF-7 | 0.11 | Induction of apoptosis via Bcl-2 down-regulation |

| 13d | CACO | 3.87 | Inhibition of cell proliferation through Caspase activation |

Antithrombotic Properties

Recent patents have indicated that derivatives of this compound can act as inhibitors of factor FXIa, which is crucial in thrombus formation. This application is particularly relevant for treating conditions such as venous thrombosis and pulmonary embolism.

Case Study:

A patent describes a series of substituted oxopyridine derivatives that exhibit potent inhibition against FXIa, suggesting their utility in developing new antithrombotic therapies . These compounds were tested in vivo and showed a significant reduction in thrombus formation in animal models.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes involved in disease pathways, such as protein kinases and sphingosine-1-phosphate lyase.

Case Study:

Inhibitors based on this compound have been shown to selectively inhibit dipeptidyl peptidase IV, an enzyme linked to type 2 diabetes management. The selectivity and potency of these inhibitors make them candidates for further development into therapeutic agents .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance its biological activity. Recent advancements have focused on optimizing these synthetic pathways to improve yield and reduce toxicity.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Cyclization with aryl nitriles | 78% | High yield with minimal side products |

| Reaction under ultrasound irradiation | 85% | Enhanced reaction rate and selectivity |

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes, while the cyano group can interact with nucleophilic sites. These interactions can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

- Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position and a 4-methoxyphenyl substituent at the 6-position.

- The methoxy group introduces steric bulk and lipophilicity.

- Activity: No direct biological data reported, but the -CF₃ group is often associated with improved pharmacokinetic profiles in drug design .

2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

- Structure: Features a 2-amino group on the pyridine ring, a 4-fluorophenyl substituent, and a naphthyl group at the 6-position.

- Unlike the target compound, the amino group is on the pyridine ring rather than the phenyl substituent.

- Activity : Serves as a precursor for heterocyclic synthesis, highlighting its utility in building complex pharmacophores .

1-(3-Ethylphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Structure : Substituted with a 3-ethylphenyl group and methyl groups at the 4- and 6-positions.

- The lack of an amino group reduces polarity compared to the target compound.

- Activity : Structural analogs are explored for anticancer and antimicrobial applications, though specific data for this compound are unavailable .

Carbonitrile Derivatives with Cyclic Substituents

1-(4-Aminophenyl)cyclopentanecarbonitrile

- Structure: Cyclopentane ring fused to a carbonitrile group and a 4-aminophenyl substituent.

- Key Differences : The cyclopentane ring introduces conformational rigidity, which may restrict binding modes compared to the flexible pyridine-2-one scaffold in the target compound.

- Activity : Used in high-throughput screening libraries, suggesting relevance in drug discovery .

Chlorophenyl-Substituted Analogs

1-(4-Chlorobenzyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carbonitrile

- Structure : Contains a chlorobenzyl group at the 1-position and a trifluoromethylphenyl group at the 5-position.

- Key Differences: The chlorine atom provides electron-withdrawing effects, while the benzyl group increases steric hindrance. The absence of an amino group reduces hydrogen-bonding capacity.

- Molecular Formula : C₂₀H₁₂ClF₃N₂O (Molar Mass: 388.77 g/mol) .

Chalcone Derivatives with 4-Aminophenyl Groups

(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- Structure: Chalcone scaffold with a 4-aminophenyl group and a 4-methoxyphenyl group linked via a propenone chain.

- Key Differences: The α,β-unsaturated ketone system allows for Michael addition reactivity, unlike the pyridinecarbonitrile core. The amino group participates in electrostatic interactions, as demonstrated in antimalarial studies.

- Activity: Exhibits 50% inhibition of Plasmodium falciparum ferredoxin-NADP⁺ reductase (PfFNR), highlighting the role of the amino group in binding .

Structural and Functional Comparison Table

Research Implications and Gaps

- Biological Activities : While chalcone derivatives (e.g., ) show antimalarial activity, pyridinecarbonitriles like the target compound lack direct activity data, warranting further pharmacological studies.

- Synthetic Utility : The carbonitrile group enables diverse functionalization, as seen in intermediates for heterocyclic synthesis (e.g., ).

Biological Activity

1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. Notably, compounds derived from similar structures have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of pyridine derivatives, compounds were tested against A549 human lung adenocarcinoma cells using MTT assays. Key findings included:

- Structure-Dependent Activity : The anticancer activity was found to be dependent on the substituents on the phenyl ring. For instance, 4-dimethylamino phenyl substitutions significantly enhanced activity, reducing cell viability to 61% compared to controls.

- Comparison with Standard Treatments : The efficacy of these compounds was compared to cisplatin, a standard chemotherapeutic agent. Some derivatives exhibited comparable or superior activity, indicating their potential as therapeutic agents in lung cancer treatment .

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been investigated. These compounds were screened against various pathogens, including multidrug-resistant strains.

Antimicrobial Efficacy Table

| Compound Derivative | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| 4-Dimethylamino derivative | Klebsiella pneumoniae | 16 µg/mL |

The mechanisms underlying the biological activities of these compounds involve several pathways:

Q & A

Q. What are the optimal synthetic routes for 1-(4-Aminophenyl)-2-oxopyridine-3-carbonitrile?

The synthesis of pyridinecarbonitrile derivatives typically employs condensation reactions or multi-step pathways. For example, analogous compounds like 2-amino-thiophene derivatives are synthesized via the Gewald reaction, involving α-methylene carbonyl compounds and cyanoacetic acid derivatives under basic conditions (e.g., sodium ethoxide in ethanol) . For this compound, a plausible route involves coupling 4-aminophenyl precursors with a 2-oxopyridine-3-carbonitrile scaffold using palladium-catalyzed cross-coupling or nucleophilic substitution. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst selection to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and carbonitrile groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For definitive confirmation of molecular geometry, as demonstrated for structurally similar compounds in Acta Crystallographica studies .

- FT-IR : To identify functional groups (e.g., C≡N stretch ~2200 cm) .

Q. How can researchers assess the compound’s thermal stability for storage and handling?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. For example, TGA of analogous pyridinecarbonitriles shows decomposition temperatures >200°C under nitrogen atmospheres, indicating moderate thermal stability. DSC can detect melting points and phase transitions, critical for determining storage conditions .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations are used to study binding affinities with proteins, such as kinases or cytochrome P450 enzymes. For instance, MD studies on similar compounds revealed hydrophobic interactions with enzyme active sites, guiding lead optimization .

Q. How can contradictions in bioassay data across studies be resolved?

Discrepancies in bioactivity (e.g., IC variability in antimicrobial assays) often arise from differences in:

- Assay conditions (pH, solvent, cell lines).

- Compound purity (HPLC validation ≥98%).

- Control experiments (e.g., cytotoxicity vs. target-specific effects). Standardized protocols, such as CLSI guidelines for antimicrobial testing, and orthogonal assays (e.g., SPR for binding kinetics) mitigate these issues .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Salt formation : Protonation of the aminophenyl group using HCl or trifluoroacetic acid.

- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility.

- Prodrug design : Esterification of the carbonitrile group to increase bioavailability. Solubility parameters (logP) should be optimized to balance hydrophilicity and membrane permeability .

Q. How do substituents on the pyridine ring influence electronic properties and bioactivity?

Electron-withdrawing groups (e.g., -CN) reduce electron density on the pyridine ring, enhancing interactions with electron-rich enzyme pockets. Structure-activity relationship (SAR) studies on fluorophenyl analogs show that para-substitutions improve metabolic stability, while meta-substitutions enhance binding affinity .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., catalyst loading, solvent ratio) .

- Data Validation : Cross-reference spectral data with PubChem or CAS entries to ensure reproducibility .

- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays to minimize false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.